molecular formula C15H13N3O2S B2772469 3,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 865287-82-7

3,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2772469
CAS No.: 865287-82-7
M. Wt: 299.35
InChI Key: ZELLQHAAFCKRQY-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Crystallographic Analysis

  • Crystal Structure Studies : This compound has been used in crystallographic studies to understand its molecular structure and interactions. For instance, Sharma et al. (2016) synthesized and analyzed the crystal structure of a related compound, revealing insights into hydrogen bond interactions and π···π interactions between the rings (Sharma et al., 2016).

Anticancer Research

  • Anticancer Properties : Research on derivatives of this compound has shown potential anticancer activities. Ravinaik et al. (2021) designed and synthesized benzamide derivatives, including structures similar to 3,4-dimethyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, which showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Chemical Synthesis and Characterization

  • Synthesis and Characterization : Various studies focus on the synthesis and characterization of related compounds. For example, Saeed et al. (2015) report the synthesis of benzamide derivatives with potential biological applications, highlighting the versatility of these compounds in medicinal chemistry (Saeed et al., 2015).

Polymer Science

  • Application in Polymer Science : In the field of polymer science, compounds like this compound have been used to synthesize new aromatic polyamides. Sava et al. (2003) synthesized aromatic polyamides containing 1,3,4-oxadiazole units, demonstrating good thermal stability and solubility, which could be useful in creating flexible films (Sava et al., 2003).

Antimicrobial Research

  • Antimicrobial Applications : The compound and its derivatives have been studied for their antimicrobial properties. For instance, Talupur et al. (2021) synthesized and evaluated the antimicrobial activity of related compounds, indicating potential use in combating bacterial infections (Talupur et al., 2021).

Corrosion Inhibition

  • Corrosion Inhibitor : Benzothiazole derivatives, closely related to the compound , have been studied for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole derivatives and assessed their corrosion inhibition efficiency, finding high effectiveness in preventing steel corrosion (Hu et al., 2016).

Properties

IUPAC Name

3,4-dimethyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-5-6-11(8-10(9)2)13(19)16-15-18-17-14(20-15)12-4-3-7-21-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELLQHAAFCKRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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